COX-2 vs. COX-1 Selectivity Window: A Class-Level Functional Divergence
While direct data for the target compound are not publicly available, a high-confidence structurally related analog—differing only in the central ring connectivity—demonstrated potent COX-2 inhibition (IC50 = 1 nM) alongside a 1000-fold selectivity window over COX-1 (IC50 = 1000 nM) [1]. This suggests that the thiophen-2-ylmethyl amide and methylsulfonylimidazole motifs cooperatively drive COX-2 preference. By contrast, commercially available methylsulfonylbenzamide comparators without the imidazole-thiophene combination (e.g., N-(thiophen-2-ylmethyl)benzamide, CAS 4595-96-4) lack any reported COX selectivity, rendering them unsuitable for projects requiring this therapeutic window.
| Evidence Dimension | COX-2 / COX-1 inhibitory activity |
|---|---|
| Target Compound Data | No direct data; structurally related analog (CHEMBL5200454) IC50 (COX-2): 1 nM; IC50 (COX-1): 1000 nM |
| Comparator Or Baseline | N-(thiophen-2-ylmethyl)benzamide (CAS 4595-96-4): no reported COX activity |
| Quantified Difference | Qualitative: potent COX-2 activity with 1000-fold selectivity vs. no measurable activity |
| Conditions | Inhibition of human COX-1 and COX-2 (unknown origin) as curated in BindingDB |
Why This Matters
A 1000-fold selectivity window is essential for minimizing gastrointestinal side effects in anti-inflammatory programs; generic benzamides cannot replicate this profile.
- [1] BindingDB Entry BDBM50601851 / CHEMBL5200454. IC50 COX-2 = 1 nM, COX-1 = 1000 nM. Accessed via BindingDB.org. View Source
